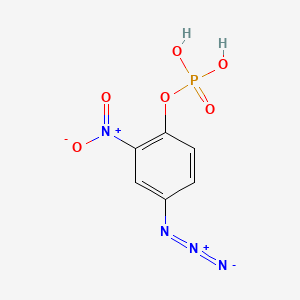

4-Azido-2-nitrophenyl phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Azido-2-nitrophenyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H5N4O6P and its molecular weight is 260.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biochemical Research

a. Photoaffinity Labeling

ANPP serves as a valuable tool for photoaffinity labeling, allowing researchers to identify and characterize binding sites on enzymes and proteins. This technique involves the activation of the azide group upon irradiation with UV light, leading to the formation of reactive species that can covalently bond with nearby amino acids in proteins.

Case Study: cAMP-dependent Protein Kinase

A study demonstrated the use of ANPP in investigating the interaction between the catalytic and regulatory subunits of cAMP-dependent protein kinase. The compound was synthesized and shown to inhibit the enzyme competitively against ATP, with a Ki value of 0.37 mM. Upon photolysis in the presence of magnesium ions, ANPP effectively inactivated the catalytic subunit while showing minimal interaction with the regulatory subunit, indicating its specificity for the catalytic site .

b. Enzyme Mechanism Studies

ANPP has been utilized to explore enzyme mechanisms by targeting specific binding sites on ATPases. For instance, research involving beef heart mitochondrial F1-ATPase revealed that ANPP could bind reversibly to the inorganic phosphate binding site. The compound's photolytic activation resulted in covalent attachment to the enzyme, leading to its inactivation .

Characterization of Binding Sites

ANPP is instrumental in characterizing phosphate binding domains on various enzymes, including ATP synthases and other membrane-bound proteins.

Case Study: Chloroplast ATP Synthase

In a study focusing on chloroplast ATP synthase, researchers employed ANPP to label specific domains on the α-subunit of CF1. By exposing thylakoid membranes to increasing concentrations of ANPP, they successfully identified key binding interactions critical for ATP synthesis .

Structural Biology Applications

The compound's ability to provide insights into protein structure and function makes it a powerful tool in structural biology.

a. Gel Electrophoresis Analysis

Following ANPP labeling, researchers can utilize sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to analyze labeled proteins. This technique allows for the identification of specific peptides that interact with ANPP, facilitating a better understanding of protein architecture and function.

Data Table: Binding Affinities and Characteristics of ANPP

| Enzyme/Protein | Ki Value (mM) | Photolysis Result | Targeted Subunit |

|---|---|---|---|

| cAMP-dependent Protein Kinase | 0.37 | Inactivation upon photolysis | Catalytic subunit |

| F1-ATPase | 0.060 | Covalent binding leading to inactivation | Beta subunit |

| Chloroplast ATP Synthase | N/A | Labeling of α-subunit | α-subunit |

Implications for Drug Development

The insights gained from studies utilizing ANPP can have significant implications for drug development, particularly in designing inhibitors that target specific enzyme pathways relevant to disease states.

Case Study: Development of Therapeutics

By understanding how ANPP labels and interacts with critical enzymes involved in energy metabolism, researchers can develop targeted therapies aimed at modulating these pathways in conditions such as cancer or metabolic disorders.

属性

CAS 编号 |

74784-75-1 |

|---|---|

分子式 |

C6H5N4O6P |

分子量 |

260.1 g/mol |

IUPAC 名称 |

(4-azido-2-nitrophenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H5N4O6P/c7-9-8-4-1-2-6(16-17(13,14)15)5(3-4)10(11)12/h1-3H,(H2,13,14,15) |

InChI 键 |

LWSCUGPWJSOREB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)O |

规范 SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)O |

Key on ui other cas no. |

74784-75-1 |

同义词 |

4-azido-2-nitrophenyl phosphate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。